molecular formula C22H26N4O4 B11370392 2-(4-methoxyphenoxy)-N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]acetamide

2-(4-methoxyphenoxy)-N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]acetamide

Cat. No.: B11370392
M. Wt: 410.5 g/mol
InChI Key: FMMPZDRDSCADIB-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)-N-{1-methyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-5-yl}acetamide is a complex organic compound that features a benzodiazole core, a morpholine moiety, and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-{1-methyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-5-yl}acetamide typically involves multiple steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the Morpholine Moiety: The morpholine group is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group.

    Attachment of the Methoxyphenoxy Group: This step involves the reaction of the intermediate with 4-methoxyphenol under basic conditions to form the methoxyphenoxy linkage.

    Final Coupling: The final step involves coupling the intermediate with acetic anhydride or a similar acetylating agent to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenoxy)-N-{1-methyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol or quinone derivative.

    Reduction: The benzodiazole core can be reduced under specific conditions to form a dihydrobenzodiazole derivative.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

    Oxidation: Phenol or quinone derivatives.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its unique structural features.

    Biological Studies: The compound can be used to study the interactions of benzodiazole derivatives with biological targets.

    Chemical Biology: It can serve as a probe to investigate the role of specific functional groups in biological systems.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-{1-methyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-5-yl}acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzodiazole core may interact with nucleophilic sites on proteins, while the morpholine moiety could enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenoxy)-N-{2-[(morpholin-4-yl)methyl]-1-propyl-1H-benzodiazol-5-yl}acetamide
  • 2-(4-Methoxyphenoxy)-N-{1-methyl-2-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazol-5-yl}acetamide

Uniqueness

2-(4-Methoxyphenoxy)-N-{1-methyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-5-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine moiety, in particular, may enhance its solubility and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C22H26N4O4

Molecular Weight

410.5 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-N-[1-methyl-2-(morpholin-4-ylmethyl)benzimidazol-5-yl]acetamide

InChI

InChI=1S/C22H26N4O4/c1-25-20-8-3-16(13-19(20)24-21(25)14-26-9-11-29-12-10-26)23-22(27)15-30-18-6-4-17(28-2)5-7-18/h3-8,13H,9-12,14-15H2,1-2H3,(H,23,27)

InChI Key

FMMPZDRDSCADIB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC)N=C1CN4CCOCC4

Origin of Product

United States

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